molecular formula C15H11BrClFO B1327583 4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone CAS No. 898788-12-0

4'-Bromo-3-(4-chlorophenyl)-3'-fluoropropiophenone

Cat. No.: B1327583
CAS No.: 898788-12-0
M. Wt: 341.6 g/mol
InChI Key: GVZPDKBDYAHRDO-UHFFFAOYSA-N
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Description

4’-Bromo-3-(4-chlorophenyl)-3’-fluoropropiophenone is an organic compound that belongs to the class of halogenated aromatic ketones This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(4-chlorophenyl)-3’-fluoropropiophenone typically involves multi-step organic reactions One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(4-chlorophenyl)-3’-fluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Bromo-3-(4-chlorophenyl)-3’-fluoropropiophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(4-chlorophenyl)-3’-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can influence the compound’s reactivity and interaction with biological molecules, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Bromo-3-(4-chlorophenyl)-3’-fluoropropiophenone is unique due to the specific arrangement of halogen atoms and the propiophenone backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-(4-bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrClFO/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZPDKBDYAHRDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Br)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644482
Record name 1-(4-Bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-12-0
Record name 1-(4-Bromo-3-fluorophenyl)-3-(4-chlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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